Cas no 1806766-51-7 (Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)

Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate
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- インチ: 1S/C12H11BrF5NO3/c1-2-21-8(20)4-6-3-7(5-13)11(22-12(16,17)18)19-9(6)10(14)15/h3,10H,2,4-5H2,1H3
- InChIKey: XZLLXXDNZVGVSB-UHFFFAOYSA-N
- SMILES: BrCC1=C(N=C(C(F)F)C(=C1)CC(=O)OCC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 22
- 回転可能化学結合数: 7
- 複雑さ: 369
- XLogP3: 3.7
- トポロジー分子極性表面積: 48.4
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081165-1g |
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate |
1806766-51-7 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetateに関する追加情報
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1806766-51-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate, identified by its CAS number 1806766-51-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways. Its unique structural features, including the presence of bromomethyl, difluoromethyl, and trifluoromethoxy substituents, make it an invaluable building block for medicinal chemists.
The< strong>Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate molecule exhibits a pyridine core, which is a common scaffold in many pharmacologically active agents. The pyridine ring is highly versatile and can interact with biological targets in multiple ways, making it a preferred choice for drug design. The bromomethyl group at the 3-position provides a reactive site for further functionalization, allowing for the introduction of additional substituents that can enhance binding affinity and selectivity. Additionally, the difluoromethyl and trifluoromethoxy groups contribute to the compound's lipophilicity and metabolic stability, which are critical factors in drug development.
In recent years, there has been a growing interest in the use of fluorinated compounds in pharmaceuticals due to their favorable pharmacokinetic properties. The< strong>difluoromethyl group, in particular, has been extensively studied for its ability to improve drug solubility, bioavailability, and resistance to metabolic degradation. Similarly, the< strong>trifluoromethoxy group is known to enhance binding interactions with biological targets, often leading to increased potency and selectivity. These features make Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate an attractive candidate for the development of new therapeutic agents.
The< strong>Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate has been utilized in several research studies aimed at identifying novel drug candidates. For instance, its structural motif has been incorporated into molecules targeting neurological disorders, where the pyridine ring interacts with specific neurotransmitter receptors. Additionally, it has been explored as a precursor for compounds with anti-inflammatory and anticancer properties. The bromomethyl group allows for easy conjugation with other functional groups, enabling the synthesis of diverse derivatives with tailored biological activities.
One notable application of Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes and are often implicated in diseases such as cancer. By modifying the< strong>Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate scaffold, researchers have developed potent inhibitors that selectively target specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.
The< strong>Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate also finds utility in the development of antiviral drugs. The pyridine core and its substituents can interact with viral enzymes and receptors, disrupting viral replication cycles. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various viruses, including those causing influenza and HIV. The ability to modify the< strong>bromomethyl,< strong>difluoromethyl, and< strong>trifluoromethoxy groups allows for fine-tuning of the compounds' properties to optimize their antiviral efficacy.
In conclusion, Ethyl 3-(bromомэл)-6-(diflúróméthil)-2-(trífúróméthoxi)pyridine-5-acétate (CAS No. 1806766-51-7) is a multifaceted intermediate with significant potential in pharmaceutical research and development. Its unique structural features enable the synthesis of diverse bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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